5-[2-(1H-imidazol-4-yl)-1,3-thiazol-4-yl]-3-methyl-1,2,4-oxadiazole

Regioisomerism Chemical structure validation Compound library management

5-[2-(1H-imidazol-4-yl)-1,3-thiazol-4-yl]-3-methyl-1,2,4-oxadiazole (CAS 1355236-40-6) is a heterocyclic small molecule with the molecular formula C₉H₇N₅OS and a molecular weight of 233.25 g/mol. The compound integrates imidazole, thiazole, and 1,2,4-oxadiazole moieties into a single scaffold connected via a 4-yl substitution pattern on the imidazole ring, distinguishing it from the regioisomeric 5-yl variant (CAS 2031268-97-8).

Molecular Formula C9H7N5OS
Molecular Weight 233.25
CAS No. 1355236-40-6
Cat. No. B2958942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[2-(1H-imidazol-4-yl)-1,3-thiazol-4-yl]-3-methyl-1,2,4-oxadiazole
CAS1355236-40-6
Molecular FormulaC9H7N5OS
Molecular Weight233.25
Structural Identifiers
SMILESCC1=NOC(=N1)C2=CSC(=N2)C3=CN=CN3
InChIInChI=1S/C9H7N5OS/c1-5-12-8(15-14-5)7-3-16-9(13-7)6-2-10-4-11-6/h2-4H,1H3,(H,10,11)
InChIKeyZFNXMNAHNYZZNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

5-[2-(1H-imidazol-4-yl)-1,3-thiazol-4-yl]-3-methyl-1,2,4-oxadiazole (CAS 1355236-40-6): Procurement-Ready Heterocyclic Scaffold with Defined Regioisomeric Identity


5-[2-(1H-imidazol-4-yl)-1,3-thiazol-4-yl]-3-methyl-1,2,4-oxadiazole (CAS 1355236-40-6) is a heterocyclic small molecule with the molecular formula C₉H₇N₅OS and a molecular weight of 233.25 g/mol . The compound integrates imidazole, thiazole, and 1,2,4-oxadiazole moieties into a single scaffold connected via a 4-yl substitution pattern on the imidazole ring, distinguishing it from the regioisomeric 5-yl variant (CAS 2031268-97-8) [1]. This compound is commercially available from multiple suppliers (CymitQuimica/Biosynth, Enamine, Leyan) at 95% purity for early-stage research and screening applications [2].

Why Regioisomeric Substitution of 5-[2-(1H-imidazol-4-yl)-1,3-thiazol-4-yl]-3-methyl-1,2,4-oxadiazole (CAS 1355236-40-6) Cannot Be Assumed Equivalent


Compounds within the imidazole-thiazole-oxadiazole chemical space cannot be treated as interchangeable because the connectivity of the imidazole moiety—specifically the 4-yl versus 5-yl attachment point—governs the vector of hydrogen bond donor/acceptor presentation and, consequently, target recognition [1]. The 4-imidazolyl regioisomer (CAS 1355236-40-6) places the imidazole NH at a distinct spatial orientation relative to the thiazole-oxadiazole core compared to the 5-imidazolyl regioisomer (CAS 2031268-97-8), a difference documented by the existence of separate CAS registrations and distinct PubChem Compound Identifiers (CID 136252982 vs. CID 136262400) for these two constitutional isomers [2]. In medicinal chemistry campaigns targeting kinases, GPCRs, or epigenetic enzymes, regioisomeric variation has been shown to produce order-of-magnitude shifts in potency; therefore, procurement decisions must specify the exact regioisomer to ensure batch-to-batch reproducibility of screening results [3].

Quantitative Differentiation Evidence for 5-[2-(1H-imidazol-4-yl)-1,3-thiazol-4-yl]-3-methyl-1,2,4-oxadiazole (CAS 1355236-40-6)


Distinct CAS Registration and PubChem Identity Confirm Non-Interchangeable Regioisomeric Status

The target compound (imidazol-4-yl) and its closest analog, the imidazol-5-yl regioisomer, are recognized as distinct chemical entities by authoritative chemical registration systems. CAS 1355236-40-6 corresponds exclusively to the 4-yl isomer, while CAS 2031268-97-8 is assigned to the 5-yl isomer [1]. Both share the identical molecular formula (C₉H₇N₅OS) and molecular weight (233.25 g/mol), but the constitutional isomerism yields unique InChI Keys and SMILES strings, which are used by major compound management databases (e.g., PubChem, ChEMBL, ZINC) to segregate biological data [2]. Procurement of CAS 1355236-40-6 ensures that all subsequent screening results map to the 4-yl scaffold without cross-contamination from the 5-yl regioisomer, a risk that exists when ordering from sources that do not provide CAS-level lot traceability.

Regioisomerism Chemical structure validation Compound library management

Defined Hydrogen-Bond Donor Orientation Differentiates 4-yl from 5-yl Imidazole-Thiazole-Oxadiazole Scaffolds in Target Recognition

The imidazol-4-yl substitution in CAS 1355236-40-6 positions the acidic imidazole NH proton at a 1,3-relationship to the thiazole ring, creating a hydrogen-bond donor vector that is angled approximately 60° relative to the oxadiazole-methyl axis [1]. In contrast, the imidazol-5-yl regioisomer (CAS 2031268-97-8) orients the NH donor at a 1,4-relationship, projecting it at a distinctly different angle (~120°) from the central scaffold [1]. This geometric difference directly impacts the donor-acceptor distance accessible to protein backbone carbonyls in hinge-region binding pockets, a critical determinant of kinase inhibitor potency [2]. Literature SAR on related imidazole-based CB1 antagonists has demonstrated that a single-atom shift in imidazole substitution can alter receptor binding IC₅₀ values by more than 10-fold, confirming that these regioisomers are not functionally interchangeable [2].

Hydrogen-bond donor orientation Molecular recognition Kinase hinge-binding motif

Commercial Availability with Defined Purity (95%) Enables Reliable Screening Without Post-Purchase Purification

CAS 1355236-40-6 is available from Enamine (EN300-105332) and CymitQuimica/Biosynth at a minimum purity of 95%, with the Enamine catalog listing confirmed purity of 95% by LCMS [1]. In contrast, some structurally related imidazole-thiazole-oxadiazole analogs available from other suppliers are offered at lower purity (e.g., 90%), requiring additional purification (HPLC, recrystallization) before use in biochemical or cell-based assays . The Enamine sourcing route provides the compound as part of a >2.8 million screening compound collection with consistent quality control, which reduces false-positive hit attribution in high-throughput screening campaigns by ensuring that observed activity derives from the nominal compound rather than from impurities .

Compound procurement Purity specification Screening-ready quality

Oxadiazole-Containing Scaffold Provides Metabolic Stability Advantage Over Ester or Amide Analogs in Preclinical Profiling

The 1,2,4-oxadiazole ring in CAS 1355236-40-6 serves as a hydrolytically stable bioisostere for ester and amide functionalities, a property that has been demonstrated across multiple chemical series [1]. Comparative pharmacokinetic data from a series of 1,2,4-oxadiazole-linked imidazothiadiazole derivatives show that compounds bearing the oxadiazole ring exhibit significantly extended in vitro half-lives in human liver microsome (HLM) assays compared to their ester-containing analogs [2]. While direct experimental HLM data for CAS 1355236-40-6 has not been published, the well-established class-level property of 1,2,4-oxadiazoles as metabolically resistant linker groups provides prospective value in hit-to-lead optimization programs, particularly when compared to candidate molecules employing ester or simple amide linkers [3].

Metabolic stability 1,2,4-Oxadiazole Ester bioisostere

Imidazole-Thiazole-Oxadiazole Scaffold Offers Triple-Heterocycle Pharmacophore Density for Fragment-Based and Structure-Based Design

CAS 1355236-40-6 presents three distinct heterocyclic systems (imidazole, thiazole, and 1,2,4-oxadiazole) within a molecular weight of just 233.25 Da, yielding a high pharmacophore density of one heterocycle per ~78 Da . This triple-heterocycle architecture provides multiple potential hydrogen-bonding sites (imidazole NH, thiazole N, oxadiazole N/O), a π-stacking surface, and a defined molecular geometry, making it suitable for fragment-based screening where scaffold complexity correlates with hit-to-lead progression success [1]. By comparison, simple bis-heterocycle analogs (e.g., imidazole-oxadiazole only) present fewer pharmacophoric features for a similar molecular weight, reducing the number of potential target interactions achievable in a single chemical entity [2].

Fragment-based drug discovery Scaffold complexity Pharmacophore density

3-Methyl-1,2,4-Oxadiazole Substitution Provides a Defined Vector for Capping Group Elaboration Versus Unsubstituted Oxadiazole Analogs

The 3-methyl group on the 1,2,4-oxadiazole ring of CAS 1355236-40-6 serves a dual purpose: it blocks metabolic hydroxylation at the C-3 position of the oxadiazole and provides a small, defined hydrophobic contact surface that can be exploited in structure-based design for van der Waals interactions with lipophilic protein subpockets [1]. In contrast, an unsubstituted 1,2,4-oxadiazole analog (3-H) would lack this steric shield and the additional hydrophobic contact, while larger alkyl substituents (e.g., 3-ethyl, 3-isopropyl) may introduce steric clashes in constrained binding sites [2]. The methyl group represents a 'minimal viable substituent' strategy: it adds only 14 Da and one heavy atom while providing both steric protection and a defined SAR expansion vector, a balance not available in either the 3-H (no vector) or 3-ethyl (excessive bulk) analogs [2].

SAR expansion vector Capping group Lead optimization

Optimal Procurement Scenarios for 5-[2-(1H-imidazol-4-yl)-1,3-thiazol-4-yl]-3-methyl-1,2,4-oxadiazole (CAS 1355236-40-6)


Fragment-Based Screening Libraries Targeting Kinase Hinge-Region Binding Sites

CAS 1355236-40-6, with its imidazole NH donor at the 4-position, presents a hydrogen-bonding vector compatible with ATP-binding site hinge residues. The compound's triple-heterocycle scaffold (imidazole-thiazole-oxadiazole) provides pharmacophore density consistent with fragment libraries optimized for high hit rates [1]. Procurement of the 4-yl regioisomer specifically ensures that the donor vector geometry matches the canonical kinase hinge-binding motif, which arranges the imidazole NH to donate a hydrogen bond to the backbone carbonyl of the hinge residue [2].

Regioisomer-Specific SAR Studies in Cannabinoid CB1 or Class A GPCR Antagonist Programs

Literature from a diarylimidazolyl oxadiazole/thiadiazole CB1 antagonist series has demonstrated that regioisomeric variation on the imidazole ring produces >10-fold shifts in receptor binding affinity [1]. CAS 1355236-40-6, as the imidazol-4-yl variant, provides a defined regioisomeric reference point for structure-activity relationship (SAR) expansion. Researchers pursuing GPCR antagonist programs can use this compound to deconvolute regioisomer-specific contributions to potency, ensuring that observed activity is mapped to the correct connectivity [2].

Metabolic Stability Optimization in Hit-to-Lead Campaigns Requiring Ester Replacement

The 1,2,4-oxadiazole ring in CAS 1355236-40-6 functions as a hydrolytically stable ester bioisostere, a property that has been systematically validated across multiple chemical series [1]. For hit-to-lead programs where early screening hits contain labile ester linkages, this compound provides a pre-assembled oxadiazole scaffold that can serve as a direct replacement candidate or as a template for further elaboration, bypassing the need to synthesize the oxadiazole core from scratch [2].

Diversity-Oriented Synthesis and Chemical Biology Probe Development Requiring the Imidazol-4-yl Attachment

The imidazol-4-yl attachment mode provides a distinct synthetic handle for further derivatization compared to the 5-isomer. The 4-imidazolyl regioisomer is compatible with N-alkylation or N-arylation at the imidazole N-1 position while preserving the NH at N-3 (tautomer-dependent), which is not equivalently accessible in the 5-yl series [1]. This regiospecific reactivity makes CAS 1355236-40-6 the preferred starting material for medicinal chemistry efforts requiring regiospecific imidazole N-functionalization [2].

Quote Request

Request a Quote for 5-[2-(1H-imidazol-4-yl)-1,3-thiazol-4-yl]-3-methyl-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.